

Protocol for the Extraction of Delgrandine from Natural Sources

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Compound of Interest

Compound Name: *Delgrandine*

Cat. No.: *B3028012*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delgrandine is a C20-diterpenoid alkaloid that has been isolated from the roots of *Delphinium grandiflorum* L. and the herbs of *Delphinium davidii*.^[1] Diterpenoid alkaloids from *Delphinium* species are known for their complex structures and significant biological activities, including neurotropic, anti-inflammatory, and analgesic effects.^{[2][3][4]} This document provides a detailed protocol for the extraction and isolation of **Delgrandine** from its natural plant sources. The protocol is based on established methods for the extraction of diterpenoid alkaloids from *Delphinium* species. Additionally, this document outlines the current understanding of the potential mechanism of action for this class of compounds.

Data Presentation

The following table summarizes illustrative quantitative data for the extraction of **Delgrandine** from *Delphinium grandiflorum* roots. Please note that these values are representative and can vary depending on the specific plant material, collection time, and extraction conditions.

Parameter	Value	Unit	Notes
Starting Plant Material (dried roots)	10	kg	Sourced from authenticated Delphinium grandiflorum
Crude Alkaloid Extract Yield	150	g	Yield after initial acid- base extraction.
Delgrandine Yield (after chromatography)	25	mg	Approximate yield of pure Delgrandine.
Purity (by HPLC)	>98	%	Purity of the final isolated Delgrandine.
Major Solvents Consumed (per kg of plant material)			
- Ethanol (95%)	15	L	For initial extraction.
- Chloroform	5	L	For liquid-liquid extraction of alkaloids.
- Ethyl Acetate	3	L	For removal of non- alkaloidal components.

Experimental Protocols

This section details the methodology for the extraction and isolation of **Delgrandine**.

1. Plant Material Preparation

- Obtain authenticated roots of *Delphinium grandiflorum* or aerial parts of *Delphinium davidii*.
- Thoroughly wash the plant material with distilled water to remove any soil and debris.

- Air-dry the plant material in a well-ventilated area, preferably in the shade, until a constant weight is achieved.
- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction of Crude Alkaloids

This protocol is based on the general method for extracting diterpenoid alkaloids from *Delphinium* species.

- Maceration:
 - Place the powdered plant material (1 kg) in a large container.
 - Add 95% ethanol in a 1:10 (w/v) ratio.
 - Seal the container and allow it to stand at room temperature for 72 hours with occasional stirring.
 - Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
 - Repeat the extraction process two more times with fresh solvent.
 - Combine the filtrates.
- Solvent Evaporation:
 - Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.
- Acid-Base Liquid-Liquid Extraction:
 - Dissolve the residue in 2% hydrochloric acid (HCl).
 - Filter the acidic solution to remove any insoluble material.
 - Wash the acidic solution with ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate layer.

- Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium hydroxide solution.
- Extract the alkaline solution with chloroform three times.
- Combine the chloroform extracts.
- Wash the combined chloroform extract with distilled water.
- Dry the chloroform extract over anhydrous sodium sulfate.
- Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

3. Isolation and Purification of **Delgrandine**

The crude alkaloid extract is a complex mixture of different alkaloids. **Delgrandine** can be isolated and purified using chromatographic techniques.

- Column Chromatography:
 - Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).
 - Dissolve the crude alkaloid extract in a minimum amount of the initial mobile phase and load it onto the column.
 - Elute the column with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
 - Collect fractions of the eluate.
- Thin-Layer Chromatography (TLC) Monitoring:
 - Monitor the collected fractions by TLC using a suitable developing solvent (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).
 - Combine the fractions containing the spot corresponding to **Delgrandine**.

- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - Further purify the combined fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
 - Collect the peak corresponding to **Delgrandine**.
 - Evaporate the solvent to obtain pure **Delgrandine**.

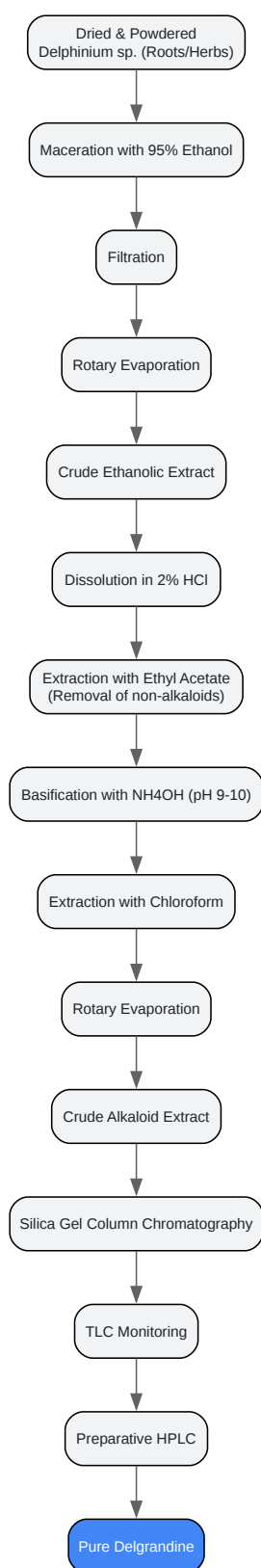
4. Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods such as:

- Mass Spectrometry (MS)
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR, COSY, HMBC, HSQC)
- Infrared (IR) Spectroscopy
- Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualization of Workflows and Pathways

Experimental Workflow for **Delgrandine** Extraction

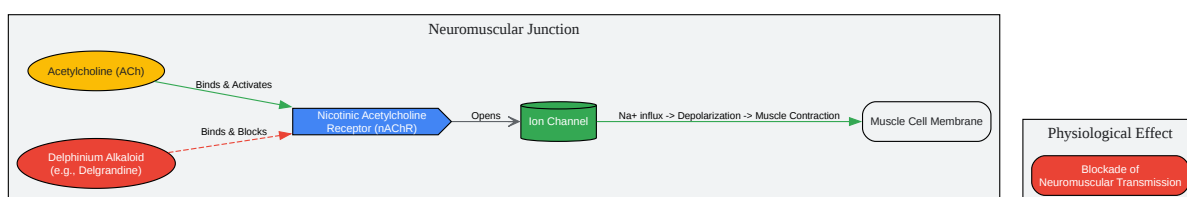


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Caption: Workflow for the extraction and purification of **Delgrandine**.

Proposed Signaling Pathway for Diterpenoid Alkaloids from Delphinium

While the specific signaling pathway of **Delgrandine** is not well-elucidated, many diterpenoid alkaloids from Delphinium species are known to exert their neurotoxic effects by acting as antagonists at nicotinic acetylcholine receptors (nAChRs).[5] This interaction can block neuromuscular transmission. The following diagram illustrates this proposed mechanism.



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Caption: Proposed antagonistic action of Delphinium alkaloids at the nAChR.

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